molecular formula C9H14BrNO3 B13832778 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid CAS No. 1020720-12-0

4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid

Cat. No.: B13832778
CAS No.: 1020720-12-0
M. Wt: 264.12 g/mol
InChI Key: CHBQXHRKVZRBIE-UHFFFAOYSA-N
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Description

4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid is a brominated pyrrole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid typically involves the bromination of a suitable pyrrole precursor. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position on the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: 4-Oxo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.

    Reduction: 1-Hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.

    Substitution: 4-Methoxy-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid.

Scientific Research Applications

4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity and function.

Comparison with Similar Compounds

  • 4-Chloro-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
  • 4-Fluoro-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid
  • 4-Iodo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid

Comparison: Compared to its analogs, 4-Bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Its unique combination of functional groups also contributes to its distinct chemical and biological properties.

Properties

CAS No.

1020720-12-0

Molecular Formula

C9H14BrNO3

Molecular Weight

264.12 g/mol

IUPAC Name

4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid

InChI

InChI=1S/C9H14BrNO3/c1-8(2)5(7(12)13)6(10)9(3,4)11(8)14/h14H,1-4H3,(H,12,13)

InChI Key

CHBQXHRKVZRBIE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(N1O)(C)C)Br)C(=O)O)C

Origin of Product

United States

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